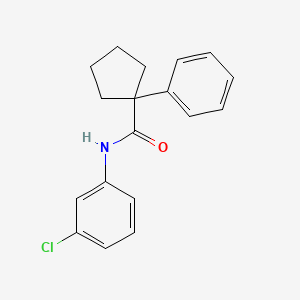

N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide

CAS No.: 1024265-63-1

Cat. No.: VC6810931

Molecular Formula: C18H18ClNO

Molecular Weight: 299.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024265-63-1 |

|---|---|

| Molecular Formula | C18H18ClNO |

| Molecular Weight | 299.8 |

| IUPAC Name | N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C18H18ClNO/c19-15-9-6-10-16(13-15)20-17(21)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,20,21) |

| Standard InChI Key | VGWCLVZFILNGCZ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

N-(3-Chlorophenyl)-1-phenylcyclopentane-1-carboxamide consists of a cyclopentane ring substituted at the 1-position with a phenyl group and a carboxamide functional group. The carboxamide nitrogen is further bonded to a 3-chlorophenyl ring, introducing steric and electronic effects that influence reactivity and interactions. The chlorine atom at the meta-position of the phenyl ring enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.8 g/mol |

| CAS Registry Number | 1024265-63-1 |

| Structural Features | Cyclopentane core, phenyl, 3-chlorophenylcarboxamide |

The compound’s stereochemistry and conformational flexibility remain uncharacterized in the literature, highlighting a gap in current knowledge.

Synthesis and Optimization Strategies

The synthesis of N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide is inferred from analogous compounds. A common approach involves coupling 1-phenylcyclopentanecarboxylic acid with 3-chlorophenylamine using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This method typically proceeds via activation of the carboxylic acid to form an reactive intermediate, followed by nucleophilic attack by the amine.

Recent advances in cyclopentane derivative synthesis, such as temperature-controlled Favorskii rearrangements, suggest alternative pathways. For instance, 2-aryl-2-bromo-cycloketones reacting with primary amines at low temperatures (−25 °C) favor nucleophilic substitution over rearrangement, yielding carboxamides in 60–85% yields . Applying this to 2-bromo-1-phenylcyclopentanone and 3-chlorophenylamine could optimize the synthesis of the target compound.

Table 2: Representative Synthesis Conditions

| Reactant | Reagent/Conditions | Yield |

|---|---|---|

| 1-Phenylcyclopentanecarboxylic acid | DCC, DMAP, 3-chlorophenylamine | ~70%* |

| 2-Bromo-1-phenylcyclopentanone | 3-chlorophenylamine, −25 °C | 60–85%* |

*Theoretical yields based on analogous reactions .

Biological Activities and Mechanistic Hypotheses

While no direct studies on N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide exist, structurally related carboxamides exhibit diverse biological activities. For example, N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide demonstrates potential anti-inflammatory effects through cyclooxygenase (COX) inhibition. The chlorine substituent in the 3-chlorophenyl variant may enhance binding affinity to enzymatic pockets or receptors due to its electron-withdrawing nature and van der Waals interactions.

Research Gaps and Future Directions

-

Synthetic Optimization: Exploring flow chemistry techniques, as demonstrated in acylketene intermediate generation , could improve yield and purity.

-

Biological Profiling: In vitro assays targeting COX, serotonin receptors, or ion channels are critical to elucidate bioactivity.

-

Structural Modifications: Introducing substituents at the cyclopentane ring or varying the aryl groups may enhance selectivity and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume